molecular formula C11H10FN3OS B2634479 3-fluoro-5-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide CAS No. 2415633-58-6

3-fluoro-5-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide

Cat. No.: B2634479
CAS No.: 2415633-58-6
M. Wt: 251.28
InChI Key: ABTIVUMDWCBAQY-UHFFFAOYSA-N
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Description

3-Fluoro-5-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide (CAS: 2415633-58-6, molecular formula: C₁₁H₁₀FN₃OS) is a small-molecule carboxamide derivative featuring a pyridine core substituted with fluorine (3-position) and methyl (5-position) groups. The carboxamide group links the pyridine ring to a 5-methyl-1,3-thiazol-2-yl moiety . Its structural uniqueness lies in the combination of fluorine (a bioisostere known to enhance metabolic stability and binding affinity) and the thiazole ring, which contributes to π-π stacking and hydrogen-bonding interactions in molecular recognition .

Properties

IUPAC Name

3-fluoro-5-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3OS/c1-6-3-8(12)9(13-4-6)10(16)15-11-14-5-7(2)17-11/h3-5H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTIVUMDWCBAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)NC2=NC=C(S2)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-5-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring:

    Introduction of the Thiazole Ring: The thiazole ring can be synthesized separately and then coupled to the pyridine ring through a nucleophilic substitution reaction.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyridine-thiazole intermediate with an appropriate amine under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-5-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The fluoro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Neuropharmacology

Recent studies have highlighted the compound's efficacy as an allosteric modulator of metabotropic glutamate receptors (mGluRs), particularly the mGluR5 subtype. Allosteric modulators are crucial in developing treatments for neurological disorders such as anxiety, depression, and schizophrenia.

Case Study:
A study published in MDPI demonstrated that derivatives of thiazole, including compounds similar to 3-fluoro-5-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide, exhibited significant activity on GluA2 AMPA receptors, which are pivotal in synaptic transmission and plasticity. The research indicated that certain derivatives could enhance or inhibit receptor activity, suggesting potential therapeutic applications in neurodegenerative diseases .

Anticancer Activity

The compound has also shown promise in cancer research, particularly regarding its cytotoxic effects on various cancer cell lines. Its structural features allow it to interact effectively with cellular targets involved in tumor growth.

Case Study:
In a comparative study of thiazole derivatives, it was found that compounds with similar structures to this compound exhibited significant cytotoxicity against cancer cells while maintaining lower toxicity levels in normal cells. This selective action is crucial for developing anticancer therapies that minimize side effects .

Summary of Findings

The following table summarizes the key findings related to the applications of this compound:

Application AreaKey Findings
NeuropharmacologyActs as an allosteric modulator of mGluR5; potential treatment for neurological disorders.
Anticancer ActivityDemonstrates selective cytotoxicity against cancer cell lines; promising for targeted therapies.

Mechanism of Action

The mechanism of action of 3-fluoro-5-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluoro and methyl groups on the pyridine ring can enhance binding affinity and specificity to the target. The thiazole ring can participate in hydrogen bonding and other interactions, stabilizing the compound within the active site of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties can be contextualized by comparing it to analogues with variations in the heterocyclic core, substituents, or linker groups. Key examples include:

Compound Name/ID Core Structure Substituents Biological Activity Key Findings
3-Fluoro-5-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide Pyridine-2-carboxamide 3-Fluoro, 5-methyl (pyridine); 5-methyl (thiazole) Not explicitly reported in evidence Structural features suggest potential kinase inhibition or antimicrobial activity based on thiazole-pyridine hybrids.
4-((2-Hydroxybenzylidene)-Amino-N-(1,3-Thiazol-2-yl)Benzene Sulphonamide (L3) Benzene sulphonamide Thiazol-2-yl, hydroxybenzylidene Moderate cytotoxicity (MDA-MB-231 breast cancer cells) Thiazole-linked sulphonamides exhibit activity dependent on substituent electronic effects; electron-withdrawing groups enhance cytotoxicity.
5-Methyl-N-(1,3-Thiazol-2-yl)Isoxazole-4-Carboxamide Isoxazole-4-carboxamide 5-Methyl (isoxazole); thiazol-2-yl Immunomodulatory (rheumatoid arthritis) Crystal structure reveals N–H⋯N hydrogen bonding, forming dimers that may influence solubility and stability.
Compound P64 (EP 3227284 B1) Pyridine-2-carboxamide 3-Ethylsulfonyl, 5-cyano (pyridine); trifluoromethyl (thiadiazole) Patent example (unspecified activity) Bulkier substituents (e.g., ethylsulfonyl) may hinder binding, while electron-deficient groups (cyano) improve target selectivity.

Key Structural and Functional Differences

Heterocyclic Core: The pyridine-2-carboxamide core in the target compound contrasts with the isoxazole-4-carboxamide in .

Substituent Effects: Fluorine at the pyridine 3-position likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogues (e.g., L3 in ) . The 5-methyl group on the thiazole ring may sterically hinder interactions compared to unsubstituted thiazoles, as seen in L3 .

Biological Activity Trends: Thiazole-containing compounds (e.g., L3, ) show cytotoxicity or immunomodulation, but activity depends on substituents. For instance, hydroxybenzylidene in L3 improves cytotoxicity, while methyl groups in the target compound may reduce it . Fluorinated pyridines (e.g., the target compound) are understudied in the provided evidence, but fluorine’s electronegativity often enhances target binding in related kinase inhibitors .

Biological Activity

3-fluoro-5-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which may contribute to its interaction with various biological targets.

The molecular formula of this compound is C11H10FN3OSC_{11}H_{10}FN_3OS with a molecular weight of 251.28 g/mol. The presence of a thiazole moiety and a pyridine ring suggests potential interactions with biological receptors and enzymes.

PropertyValue
Molecular FormulaC₁₁H₁₀FN₃OS
Molecular Weight251.28 g/mol
Structural FeaturesThiazole, Pyridine

Antitumor Activity

Research has indicated that thiazole derivatives, including those similar to this compound, exhibit significant antitumor properties. A study highlighted the cytotoxic effects of thiazole carboxamide derivatives against various cancer cell lines, with some compounds showing IC50 values below 2 µg/mL, indicating strong activity against tumor cells .

Modulation of Receptors

Thiazole-containing compounds have been identified as modulators of glutamate receptors, particularly the AMPA receptors. For instance, derivatives have been shown to act as negative allosteric modulators, affecting receptor activity significantly . This modulation can have implications for neuropharmacology and the treatment of neurological disorders.

The mechanism by which these compounds exert their biological effects often involves interactions with specific protein targets. For example, some thiazole derivatives have been found to inhibit certain kinases involved in cancer progression, such as p38 MAPK . The structural features that allow for such interactions are critical for the design of new therapeutic agents.

Case Studies

  • Anticancer Activity : In a study examining various thiazole derivatives, one compound demonstrated an IC50 value of 1.61 µg/mL against human cancer cell lines, suggesting strong potential for further development as an anticancer agent .
  • Neuropharmacological Effects : Another investigation into thiazole-based compounds revealed their ability to modulate AMPA receptors effectively. The compound MMH-2 was highlighted for its substantial cytotoxic effects on cancer cells while maintaining lower toxicity on normal cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the thiazole and pyridine rings significantly influence biological activity. For instance, the presence of electron-donating groups like methyl at specific positions enhances cytotoxicity against cancer cells .

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